![molecular formula C11H18O B12544978 5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene CAS No. 142746-97-2](/img/structure/B12544978.png)
5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . This compound is characterized by its unique spiro structure, which includes a non-5-ene ring fused with an oxaspiro ring. The compound is known for its applications in various fields, including chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene typically involves the reaction of diethyl 2-(6-methylhept-5-en-2-yl)malonate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced spiro compounds.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
類似化合物との比較
Similar Compounds
Spiro[4.4]non-1-ene: A similar spiro compound with a different ring structure.
Spiro[3.5]non-5-en-1-one, 5,9,9-trimethyl-: Another spiro compound with a ketone functional group.
Uniqueness
5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene is unique due to its specific spiro structure and the presence of an oxaspiro ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
142746-97-2 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
5,9,9-trimethyl-2-oxaspiro[3.5]non-5-ene |
InChI |
InChI=1S/C11H18O/c1-9-5-4-6-10(2,3)11(9)7-12-8-11/h5H,4,6-8H2,1-3H3 |
InChIキー |
SZVNIHWJFSLIGS-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCC(C12COC2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


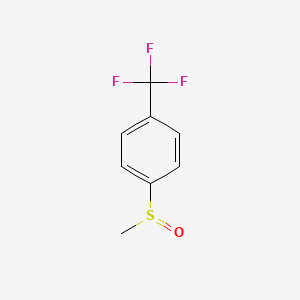
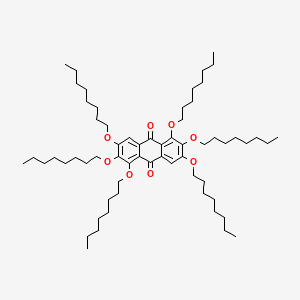
![Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate](/img/structure/B12544914.png)
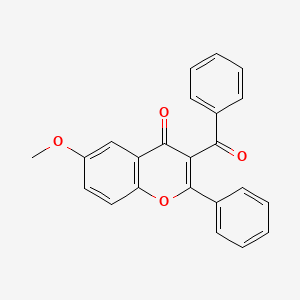
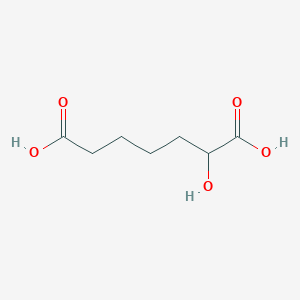
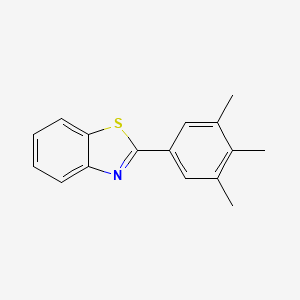

![Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-](/img/structure/B12544939.png)
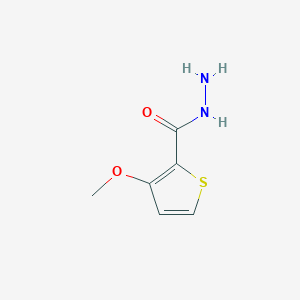

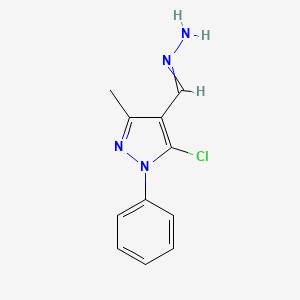
![[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile](/img/structure/B12544953.png)
![1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea](/img/structure/B12544967.png)
![5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B12544971.png)
